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Compound of Interest

Compound Name: 3-Nitrobenzyl chloride

Cat. No.: B146360

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Nitrobenzyl chloride, a key intermediate in organic synthesis. The document details its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, presenting the data in a clear, tabular format for easy reference and
comparison. Furthermore, it outlines the fundamental experimental protocols for acquiring such
spectra, ensuring reproducibility and accuracy in laboratory settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Nitrobenzyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
8.35 S H-2
8.20 d 8.2 H-4
7.75 d 7.8 H-6
7.58 t 8.0 H-5
4.70 S -CH:ClI
13C NMR (Carbon-13 NMR) Data
Chemical Shift (6) ppm Assignment
148.5 C-3
140.8 C-1
134.0 C-6
129.9 C-5
123.5 C-4
122.8 C-2
45.1 -CH2Cl
Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Bond Vibration

Functional Group

3100-3000 C-H stretch Aromatic

2960, 2875 C-H stretch -CH2-

1525 N-O asymmetric stretch Nitro (-NOz2)

1345 N-O symmetric stretch Nitro (-NOz2)

1450, 1480 C=C stretch Aromatic ring

730 C-H out-of-plane bend Aromatic (m-disubstituted)
670 C-Cl stretch Alkyl halide

Mass Spectrometry (M) @@

m/z lon

171/173 [M]* (Molecular ion, Cl isotopes)
136 [M-CIJ*

125 [M-NO2]*

90 [C7He]*

77 [CeHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are generalized and may require optimization based on the specific

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of 3-Nitrobenzyl chloride is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCIs).
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The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) may be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

1H NMR Acquisition:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Pulse Sequence: A standard single-pulse sequence.

Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.
Relaxation Delay: 1-2 seconds between scans.

Spectral Width: A spectral window of approximately 10-12 ppm is typically sufficient.

13C NMR Acquisition:

Spectrometer: A 75 MHz or higher field NMR spectrometer.
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more scans are typically required due to the low natural
abundance of 13C.

Relaxation Delay: A 2-5 second relaxation delay is used to ensure quantitative signal
intensity, particularly for quaternary carbons.

Spectral Width: A spectral window of approximately 200-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

A small amount of 3-Nitrobenzyl chloride (1-2 mg) is finely ground with approximately 100-
200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Data Acquisition:

e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

e Scan Range: Typically 4000-400 cm~1.

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

¢ A background spectrum of the empty sample compartment is recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization:
e Technique: Electron lonization (ElI).

o Sample Introduction: The sample is introduced via a direct insertion probe or through a gas
chromatograph (GC-MS). For direct insertion, a small amount of the solid is placed in a
capillary tube.

« lonization Energy: A standard electron energy of 70 eV is used to induce fragmentation.
Mass Analysis:
o Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

e Mass Range: A scan range of m/z 40-300 is typically sufficient to observe the molecular ion
and major fragments.

e Source Temperature: Maintained at approximately 200-250 °C to ensure sample
volatilization.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic identification and
characterization of an organic compound like 3-Nitrobenzyl chloride.
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General Workflow for Spectroscopic Analysis
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Caption: A logical workflow for the structural elucidation of an organic compound.

» To cite this document: BenchChem. [Spectroscopic Profile of 3-Nitrobenzyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146360#spectroscopic-data-of-3-nitrobenzyl-
chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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